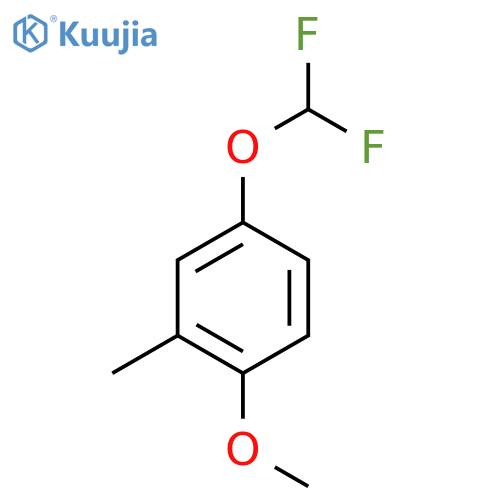Cas no 1261747-76-5 (5-(Difluoromethoxy)-2-methoxytoluene)

5-(Difluoromethoxy)-2-methoxytoluene 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethoxy)-2-methoxytoluene
-
- インチ: 1S/C9H10F2O2/c1-6-5-7(13-9(10)11)3-4-8(6)12-2/h3-5,9H,1-2H3
- InChIKey: LTSCIPLYARCYBJ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=C(C)C=1)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 153
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 3.7
5-(Difluoromethoxy)-2-methoxytoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013000883-1g |
5-(Difluoromethoxy)-2-methoxytoluene |
1261747-76-5 | 97% | 1g |
1,460.20 USD | 2021-07-04 | |
| Alichem | A013000883-250mg |
5-(Difluoromethoxy)-2-methoxytoluene |
1261747-76-5 | 97% | 250mg |
504.00 USD | 2021-07-04 | |
| Alichem | A013000883-500mg |
5-(Difluoromethoxy)-2-methoxytoluene |
1261747-76-5 | 97% | 500mg |
855.75 USD | 2021-07-04 |
5-(Difluoromethoxy)-2-methoxytoluene 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
5-(Difluoromethoxy)-2-methoxytolueneに関する追加情報
5-(Difluoromethoxy)-2-methoxytoluene: A Comprehensive Overview
5-(Difluoromethoxy)-2-methoxytoluene, also known by its CAS number 1261747-76-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of aromatic ethers, with a toluene backbone substituted by two methoxy groups at specific positions. The presence of a difluoromethoxy group at position 5 and a methoxy group at position 2 introduces interesting electronic and steric effects, making it a valuable molecule in various chemical and pharmaceutical contexts.
The synthesis of 5-(Difluoromethoxy)-2-methoxytoluene typically involves multi-step organic reactions, often utilizing directing groups and protection strategies to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key coupling reactions in the synthesis pathway. These methods not only enhance the overall process but also align with the growing demand for sustainable chemical practices.
In terms of applications, 5-(Difluoromethoxy)-2-methoxytoluene has shown promise in the pharmaceutical industry as a potential lead compound for drug development. Its structure allows for various functional group modifications, enabling the exploration of its biological activities. Studies have indicated that this compound exhibits moderate anti-inflammatory and antioxidant properties, making it a candidate for further investigation in therapeutic contexts. Additionally, its electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of advanced materials for optoelectronic devices.
The chemical stability of 5-(Difluoromethoxy)-2-methoxytoluene under various conditions has been thoroughly examined. Research findings suggest that the compound is stable under normal storage conditions but may undergo degradation under harsh thermal or oxidative environments. This information is crucial for its safe handling and storage in industrial settings. Furthermore, the environmental impact of this compound has been a topic of interest, with studies focusing on its biodegradation pathways and potential ecological effects.
Recent research has also delved into the spectroscopic characterization of 5-(Difluoromethoxy)-2-methoxytoluene, providing insights into its molecular structure and electronic transitions. Techniques such as UV-Vis spectroscopy and NMR have been employed to confirm the regiochemistry and stereochemistry of the molecule. These studies have not only validated the synthetic methods but also contributed to a deeper understanding of its electronic behavior.
In conclusion, 5-(Difluoromethoxy)-2-methoxytoluene, with its unique structural features and versatile applications, continues to be a subject of intense research interest. As advancements in synthetic methodologies and material science progress, this compound holds the potential for even broader applications across diverse industries. Its role as a building block in drug discovery and materials science underscores its significance in contemporary chemical research.
1261747-76-5 (5-(Difluoromethoxy)-2-methoxytoluene) 関連製品
- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)
- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)
- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 1163249-89-5(1-Bromo-3-fluoro-5-(pentyloxy)benzene)
- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)
- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)
- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)
- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)
- 2138245-84-6(5-bromo-1-(propoxymethyl)-1H-1,2,4-triazol-3-amine)
- 1154963-41-3(3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine)




